molecular formula C18H33N3O4P+ B12673658 Einecs 281-325-7 CAS No. 83929-30-0

Einecs 281-325-7

Cat. No.: B12673658
CAS No.: 83929-30-0
M. Wt: 386.4 g/mol
InChI Key: TZPHQPLXZFMLNM-UHFFFAOYSA-O
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Description

Einecs 281-325-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.

Preparation Methods

    Chemical Synthesis: This involves the combination of simpler chemical substances under controlled conditions to form the desired compound.

    Industrial Production: Large-scale production methods often involve the use of reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Einecs 281-325-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 281-325-7 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Einecs 281-325-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Einecs 284-325-5:

    Einecs 246-672-0:

This compound stands out due to its specific chemical properties and applications in various fields.

Properties

CAS No.

83929-30-0

Molecular Formula

C18H33N3O4P+

Molecular Weight

386.4 g/mol

IUPAC Name

guanidine;hydroxy-[2-(4-nonylphenoxy)ethoxy]-oxophosphanium

InChI

InChI=1S/C17H27O4P.CH5N3/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)20-14-15-21-22(18)19;2-1(3)4/h10-13H,2-9,14-15H2,1H3;(H5,2,3,4)/p+1

InChI Key

TZPHQPLXZFMLNM-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO[P+](=O)O.C(=N)(N)N

Origin of Product

United States

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